2-(p-Tolyloxy)isoindoline-1,3-dione
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Overview
Description
2-(p-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a p-tolyloxy substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. One common method is the condensation reaction in toluene solvent under reflux conditions for 24 hours . Another approach involves the use of solventless conditions with simple heating, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride and p-toluidine. The process can be optimized for higher yields and purity by employing efficient catalysts and reaction conditions. The use of environmentally friendly methods, such as solventless reactions, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(p-Tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(p-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound with a similar core structure.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom.
Phthalimide Derivatives: Compounds with a similar isoindoline-1,3-dione core but different substituents.
Uniqueness
2-(p-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse applications .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
InChI Key |
GTIRZIHHDARMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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